molecular formula C9H6BrNO B111064 6-bromo-1H-indole-2-carbaldehyde CAS No. 105191-12-6

6-bromo-1H-indole-2-carbaldehyde

Cat. No. B111064
CAS RN: 105191-12-6
M. Wt: 224.05 g/mol
InChI Key: IGZHNWFLHSANSN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-carbaldehyde is a chemical compound with the CAS Number: 105191-12-6 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 6-bromo-1H-indole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 6-bromo-1H-indole-2-carbaldehyde can be represented by the SMILES string Brc1ccc2cc(C=O)[nH]c2c1 . The InChI code for this compound is 1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H .


Physical And Chemical Properties Analysis

6-Bromo-1H-indole-2-carbaldehyde is a solid at room temperature . It has a boiling point of 395.6°C at 760 mmHg . The storage temperature for this compound is between 2-8°C under an inert atmosphere .

Scientific Research Applications

Antiviral Activity

6-Bromo-1H-indole-2-carbaldehyde derivatives have been synthesized and reported to exhibit antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents .

Anti-HIV Activity

The indole scaffold is significant in the development of anti-HIV drugs. Derivatives of 6-bromo-1H-indole-2-carbaldehyde could be explored for their efficacy in inhibiting HIV, contributing to the fight against this life-threatening virus .

Antioxidant Properties

Indole derivatives are known for their antioxidant activities. The incorporation of the 6-bromo-1H-indole-2-carbaldehyde structure into new compounds could lead to the development of potent antioxidants, which are crucial in protecting cells from oxidative stress .

Anticancer Potential

Research has indicated that indole derivatives can be effective in treating cancer cells. The unique structure of 6-bromo-1H-indole-2-carbaldehyde makes it a candidate for creating new anticancer agents, potentially offering new avenues for cancer therapy .

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is well-documented. By studying the specific applications of 6-bromo-1H-indole-2-carbaldehyde, scientists could develop new antimicrobial drugs to combat resistant strains of bacteria and other pathogens .

Chemical Synthesis and Drug Development

6-Bromo-1H-indole-2-carbaldehyde serves as a precursor in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules. Its role in MCRs is crucial for the development of diverse biologically active structures, including pharmaceuticals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indoles, including 6-bromo-1H-indole-2-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions .

Mechanism of Action

properties

IUPAC Name

6-bromo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHNWFLHSANSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544009
Record name 6-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole-2-carbaldehyde

CAS RN

105191-12-6
Record name 6-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of (6-bromo-1H-indol-2-yl)methanol (696 mg, 3.00 mmol) in THF (25.0 mL) was added MnO2 (3.20 g, 37.0 mmol) at 0° C. The reaction mixture was stirred for 24 h at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give the title compound (371 mg, 55%) as an orange solid: 1H NMR (500 MHz, CDCl3) δ 9.86 (s, 1H), 9.07 (br s, 1H), 7.64 (s, 1H), 7.61 (d, J=8.5 Hz, 1H), 7.29 (dd, J=8.5, 1.5 Hz, 1H), 7.24 (d, J=1.0 Hz, 1H).
Quantity
696 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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